molecular formula C14H18N2O3 B13866066 2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid

2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid

Cat. No.: B13866066
M. Wt: 262.30 g/mol
InChI Key: CHWBFPJKKYIQAZ-UHFFFAOYSA-N
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Description

2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid typically involves the reaction of 4-methylpiperazine with phenylacetic acid derivatives. One common method includes the acylation of 4-methylpiperazine with phenylacetyl chloride under basic conditions, followed by hydrolysis to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit poly ADP-ribose polymerases (PARP), which are enzymes involved in DNA repair processes. The compound binds to the active site of the enzyme, preventing its activity and leading to the accumulation of DNA damage in cells . This mechanism is particularly relevant in cancer research, where PARP inhibitors are used to selectively target cancer cells with defective DNA repair pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid is unique due to its specific combination of a piperazine ring and phenylacetic acid moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

2-[4-(4-methylpiperazine-1-carbonyl)phenyl]acetic acid

InChI

InChI=1S/C14H18N2O3/c1-15-6-8-16(9-7-15)14(19)12-4-2-11(3-5-12)10-13(17)18/h2-5H,6-10H2,1H3,(H,17,18)

InChI Key

CHWBFPJKKYIQAZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

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